molecular formula C6H13ClN2O2 B12508780 Methyl hexahydropyridazine-3-carboxylate hcl

Methyl hexahydropyridazine-3-carboxylate hcl

Cat. No.: B12508780
M. Wt: 180.63 g/mol
InChI Key: SKHQENDPKXVMIR-UHFFFAOYSA-N
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Description

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of hexahydropyridazine, a six-membered ring containing two nitrogen atoms. The compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with hexahydropyridazine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl hexahydropyridazine-3-carboxylate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl hexahydropyridazine-3-carboxylate.

Industrial Production Methods

Industrial production methods for (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride may involve biotransformation techniques to enhance stereoselectivity and yield. These methods often use mild and easily controllable reaction conditions to ensure high purity and specific stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyridazine-3-carboxylic acid: A precursor in the synthesis of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride.

    Ethyl hexahydropyridazine-3-carboxylate: Another ester derivative with similar chemical properties.

    Hexahydropyridazine derivatives: Various derivatives with different substituents on the hexahydropyridazine ring.

Uniqueness

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester group. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

methyl diazinane-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H

InChI Key

SKHQENDPKXVMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNN1.Cl

Origin of Product

United States

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